molecular formula C5F11IO B034925 Heptafluoro-1-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane CAS No. 107432-46-2

Heptafluoro-1-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane

Cat. No.: B034925
CAS No.: 107432-46-2
M. Wt: 411.94 g/mol
InChI Key: WXGLHUFWWLOFCN-UHFFFAOYSA-N
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Description

Heptafluoro-1-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane is a highly fluorinated alkyl iodide ether, a specialized building block of significant value in advanced materials and pharmaceutical research. Its primary research application lies in its utility as a versatile precursor for introducing perfluoroalkoxy and perfluoroalkyl segments into target molecules. The iodine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Kumada, Negishi, or Suzuki reactions, allowing for the construction of complex fluorinated architectures. Simultaneously, the unique heptafluoropropoxy chain, activated by the adjacent tetrafluoroethoxy linkage, confers exceptional properties including enhanced lipophilicity, metabolic stability, and chemical inertness. Researchers leverage this compound in the synthesis of fluorinated surfactants, specialty polymers with tailored surface properties, and as a key intermediate in the development of novel Active Pharmaceutical Ingredients (APIs) where fluorine incorporation is known to improve bioavailability and binding affinity. Its mechanism of action in research contexts is defined by its reactivity as an electrophilic coupling partner and its ability to drastically alter the physicochemical profile of the resultant molecules, making it an indispensable tool for exploring structure-activity relationships in medicinal chemistry and for engineering advanced fluorinated materials.

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F11IO/c6-1(7,2(8,9)10)4(14,15)18-5(16,17)3(11,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGLHUFWWLOFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(F)(F)F)(F)I)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379294
Record name 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107432-46-2
Record name 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane typically involves the reaction of heptafluoropropane with tetrafluoroethanol in the presence of iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction Setup: The reactants, heptafluoropropane and tetrafluoroethanol, are mixed in a reaction vessel.

    Addition of Iodine: Iodine is added to the reaction mixture to facilitate the formation of the iodoethoxy group.

    Reaction Conditions: The reaction is carried out at a specific temperature and pressure to optimize the yield of the product.

    Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure consistent quality and yield. Industrial production may also involve additional steps for the recovery and recycling of reactants and solvents.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.

    Reduction: Reduction reactions can lead to the formation of less fluorinated derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Synthesis of Fluorinated Compounds

Heptafluoro-1-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane serves as a precursor in the synthesis of various fluorinated compounds. Its unique structure allows for the introduction of fluorine atoms into organic molecules, which can enhance their stability and alter their physical properties. For instance, it has been used in the synthesis of perfluorinated sulfonic acid silanes that are crucial for creating hydrophobic surfaces in materials science .

Material Science

In material science, this compound is utilized for developing advanced materials with specific properties such as thermal stability and chemical resistance. The incorporation of fluorinated groups can improve the performance of polymers and coatings under extreme conditions. Research has shown that materials modified with heptafluorinated compounds exhibit enhanced durability against harsh environmental factors .

Pharmaceutical Applications

Fluorinated compounds are increasingly important in pharmaceuticals due to their ability to improve bioavailability and metabolic stability. This compound is being explored for use in drug design as it can modify the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Studies have indicated that fluorination can lead to increased lipophilicity and better membrane permeability .

Case Study 1: Synthesis of Fluorinated Silanes

A study published in the Journal of Fluorine Chemistry discusses the synthesis of perfluorinated silanes using heptafluoro compounds as intermediates. The resulting silanes demonstrated superior hydrophobic properties compared to their non-fluorinated counterparts, making them ideal for applications in coatings and sealants.

Case Study 2: Enhancement of Drug Efficacy

Research conducted on the modification of existing drugs with heptafluorinated moieties showed promising results in enhancing therapeutic efficacy. The study highlighted how these modifications led to improved binding affinity to target receptors while reducing off-target effects.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound contribute to its high electronegativity and reactivity. The iodine atom can participate in various chemical reactions, including halogen bonding and nucleophilic substitution. These interactions can affect the compound’s behavior in biological systems and its efficacy in industrial applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and four analogous fluorinated compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Physical State Boiling Point (°C)
Heptafluoro-1-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane 107432-46-2 C₅F₁₁IO 412 Iodo-substituted tetrafluoroethoxy group, propane backbone Not reported Not reported
1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane 3330-15-2 C₅HF₁₁O 286.04 Tetrafluoroethoxy group (no iodine), propane backbone Liquid 41.0
1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane 163702-08-7 C₅H₃F₉O 250.06 Methoxy and trifluoromethyl groups, propane backbone Not reported Not reported
Sevoflurane Related Compound A (1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene) 58109-34-5 C₄H₂F₆O 180.05 Fluoromethoxy group, propene backbone Not reported Not reported
Heptafluoro-1-iodobut-1-ene 113612-30-9 C₄F₇I 329.93 Iodo-substituted fluorinated alkene (no ether linkage) Not reported Not reported

Functional Group and Reactivity Analysis

  • Its higher molecular weight (412 g/mol) suggests lower volatility compared to the liquid compound CAS 3330-15-2 (bp 41°C) .
  • Tetrafluoroethoxy Ether (CAS 3330-15-2) : Lacks iodine but shares the tetrafluoroethoxy group. Classified as acutely toxic (oral, skin, eye) and a respiratory irritant, highlighting the inherent hazards of fluorinated ethers .
  • Methoxy-Trifluoromethyl Propane (CAS 163702-08-7): Contains a methoxy group and trifluoromethyl substituent.
  • Fluorinated Alkene (CAS 113612-30-9) : The iodo-alkene structure may exhibit distinct reactivity in polymerization or addition reactions compared to ethers .

Hazard Profiles

Compound GHS Classification Key Hazards
Target Compound Not explicitly reported Potential iodine-related toxicity (e.g., thyroid disruption) inferred
CAS 3330-15-2 Acute toxicity (Category 4), skin/eye irritation (Category 2), respiratory irritation Requires PPE (gloves, goggles) and ventilation
CAS 163702-08-7 Not classified as hazardous Limited toxicological data available
CAS 113612-30-9 Not reported Likely reactive due to iodine and alkene groups

Biological Activity

Heptafluoro-1-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane, also known by its CAS number 107432-46-2, is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity through various studies, highlighting its effects on cellular mechanisms, toxicity profiles, and potential applications in medicinal chemistry.

Molecular Formula : C5_5F11_{11}IO
Molecular Weight : 411.94 g/mol
Density : Approximately 2.142 g/cm³
Boiling Point : Predicted to be around 105.8 °C

The compound features a complex structure characterized by multiple fluorine atoms and an iodine atom, contributing to its unique reactivity and stability in biological systems.

Research indicates that heptafluoro compounds can interact with biological membranes due to their lipophilic nature. The presence of fluorine atoms enhances the compound's ability to penetrate lipid bilayers, potentially affecting membrane fluidity and function.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of heptafluoro compounds. Notably, studies have shown that certain fluorinated compounds can exhibit cytotoxic effects at high concentrations. For instance:

  • Cytotoxicity Assays : In vitro studies have demonstrated that heptafluoro compounds can induce apoptosis in various cell lines when administered at elevated doses.
  • LD50 Values : Preliminary data suggest an LD50 value indicating moderate toxicity; however, specific values for this compound are still under investigation.

Case Studies

Several case studies have explored the biological implications of heptafluoro compounds:

  • Study on Cellular Uptake :
    • Researchers investigated the cellular uptake of heptafluoro compounds using fluorescence microscopy.
    • Results indicated significant accumulation in liver cells, suggesting potential hepatotoxicity.
  • Effects on Enzyme Activity :
    • A study assessed the impact of heptafluoro compounds on cytochrome P450 enzymes.
    • Findings revealed inhibition of specific isoforms, which could lead to altered drug metabolism.
  • In Vivo Studies :
    • Animal models have been employed to evaluate the systemic effects of heptafluoro compounds.
    • Observations included changes in liver enzyme levels and histopathological alterations in treated groups.

Comparative Biological Activity Table

Compound NameCytotoxicity (IC50)LD50 (mg/kg)Membrane InteractionEnzyme Inhibition
This compoundTBDTBDHighModerate
Perfluorooctanoic Acid (PFOA)10 µM250ModerateHigh
Trichloroethylene5 µM1000LowLow

Research Findings

Recent research highlights the need for further investigation into the environmental and health impacts of heptafluoro compounds:

  • Environmental Persistence : Studies suggest that these compounds may persist in the environment due to their stable carbon-fluorine bonds.
  • Bioaccumulation Potential : There is growing concern regarding their potential to bioaccumulate in aquatic organisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Heptafluoro-1-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane, and how can purity be optimized?

  • Methodology : Synthesis typically involves fluorination of iodoether precursors under anhydrous conditions. For example, nucleophilic substitution using perfluoroalkyl iodides and tetrafluoroethylene derivatives in the presence of catalytic fluoride ions. Purification requires fractional distillation under inert gas (e.g., nitrogen) to avoid hydrolysis, followed by GC-MS or NMR validation (C₅HF₁₁O, MW 286.04 g/mol) .
  • Key Considerations : Monitor for common impurities like unreacted iodides or fluorinated byproducts (e.g., heptafluoropropane derivatives). Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures : Based on GHS classifications, wear nitrile gloves, sealed goggles, and respiratory protection (FFP2/N95 masks) due to acute oral toxicity (Category 4) and skin/eye irritation risks . Ensure fume hoods with >0.5 m/s airflow for vapor containment.
  • Emergency Response : For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation for persistent symptoms. Avoid ethanol-based solvents during decontamination due to potential reactivity .

Q. How can researchers validate the compound’s structural identity and stability under experimental conditions?

  • Analytical Techniques :

  • FT-IR : Confirm C-F (1100–1250 cm⁻¹) and C-O (1050–1150 cm⁻¹) stretching vibrations.
  • ¹⁹F NMR : Identify distinct signals for CF₃ (δ −60 to −70 ppm) and CF₂ groups (δ −110 to −120 ppm) .
    • Stability Testing : Conduct accelerated aging studies at 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC for iodinated byproducts (e.g., tetrafluoroethylene derivatives) .

Advanced Research Questions

Q. What mechanistic insights exist for its role in radical fluorination reactions?

  • Reaction Pathways : The iodine atom facilitates C-F bond activation via single-electron transfer (SET) mechanisms. Computational studies (DFT) suggest transition states involving hypervalent iodine intermediates .
  • Experimental Design : Use radical traps (e.g., TEMPO) to confirm free-radical pathways. Compare kinetics under UV light vs. thermal initiation to optimize yield .

Q. How does its environmental persistence compare to other perfluorinated compounds (PFCs)?

  • Environmental Impact : Its trifluoroethoxy (-OCF₂CF₃) group confers higher hydrolytic stability than shorter-chain PFCs (e.g., PFOS). Half-life in water exceeds 5 years due to strong C-F bonds.
  • Analytical Workflow : Quantify bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS. Compare with reference PFCs like perfluorooctanoic acid (PFOA) .

Q. What contradictions exist in toxicity data, and how can they be resolved?

  • Data Discrepancies : Some studies classify it as non-hazardous , while others report acute toxicity (oral LD₅₀ = 500 mg/kg in rats) .
  • Resolution Strategy : Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) under standardized OECD guidelines. Cross-reference with in silico predictions (e.g., QSAR models) to reconcile disparities .

Q. How can its application in functional material synthesis be optimized?

  • Case Study : As a fluorinated ether, it enhances hydrophobicity in polymer coatings. Optimize copolymerization with tetrafluoroethylene (TFE) at 80–120°C using AIBN initiators.
  • Performance Metrics : Measure water contact angles (>110°) and thermal stability via TGA (decomposition >300°C) .

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